3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine
Overview
Description
“3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine” is a heterocyclic compound . It has the empirical formula C6H3BrIN3 and a molecular weight of 323.92 . This compound is part of a larger family of compounds known as 1H-pyrazolo[3,4-b]pyridines, which have been the subject of extensive research due to their potential biomedical applications .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, often involves the use of a preformed pyrazole or pyridine . For example, one study described the iodization of a commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using NIS to obtain an intermediate, which was then protected by PMB-Cl .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Brc1n[nH]c2ncc(I)cc12
. The InChI representation is 1S/C6H3BrIN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11)
.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the sources I found, 1H-pyrazolo[3,4-b]pyridine derivatives in general have been synthesized for potential use as anticancer agents .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 323.92 g/mol . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts .
Scientific Research Applications
Synthesis of Novel Compounds
3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine has been used as a starting material or intermediate in the synthesis of various novel compounds. For instance, it can undergo reactions that lead to the formation of diverse derivatives with potential antibacterial and antioxidant activities. Variya, Panchal, and Patel (2019) designed and synthesized a series of sulfonamide derivatives starting with the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine, demonstrating significant biological activities against Gram-positive and Gram-negative bacteria, as well as notable antioxidant properties (Variya, Panchal, & Patel, 2019).
Material Science and Photophysics
In the realm of material science, particularly in the development of photophysical materials, the modification of pyrazolo[3,4-b]pyridine derivatives has shown to influence the electronic properties and emission characteristics of the materials. Stagni et al. (2008) explored the role of the ancillary ligand in color tuning of iridium tetrazolate complexes, where modifications to the pyrazolo[3,4-b]pyridine ligand allowed for adjustments in the emission color, demonstrating its utility in constructing polymetallic architectures and light-emitting devices (Stagni et al., 2008).
Biomedical Applications
Further, the synthesis and functionalization of 1H-pyrazolo[3,4-b]pyridines have opened new pathways in biomedical research. The compound serves as a precursor in synthesizing various derivatives with potential biomedical applications, from anticancer to antibacterial agents. Lavecchia, Berteina‐Raboin, and Guillaumet (2004) demonstrated the versatility of 3-iodo-1H-pyrazolo[3,4-b]pyridines in coupling reactions, highlighting its potential in medicinal chemistry for developing novel therapeutic agents (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Catalysis and Organic Synthesis
Moreover, this compound derivatives have found applications in catalysis and organic synthesis. For example, the palladium-catalyzed arylation of pyridines and pyrazoles using bromo and iodo substituents demonstrates the compound's utility in facilitating functionalization at specific positions, enhancing the diversity of synthetic routes available for complex organic molecules (Shabashov & Daugulis, 2005).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is the Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They have three subtypes, namely TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated . This compound inhibits this phosphorylation, thereby preventing the activation of TRKs .
Biochemical Pathways
The inhibition of TRKs by this compound affects the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound C03, a derivative of this compound, has shown good plasma stability . It also has low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . .
Result of Action
The inhibition of TRKs by this compound can lead to the prevention of cell proliferation and differentiation . This can result in the prevention of cancers caused by the continuous activation and overexpression of TRKs .
Properties
IUPAC Name |
3-bromo-5-iodo-2H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEANEIUBTNNXMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264182 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-61-1 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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